Buttpark 30\02-99

Description

However, analogous “Buttpark”-labeled compounds (e.g., BUTTPARK 16\06-63, BUTTPARK 80\07-85) are pharmaceutical intermediates or specialty chemicals with distinct structural and functional properties. These compounds typically follow a naming convention where the numerical suffix denotes batch or synthesis parameters. For instance:

- BUTTPARK 16\06-63: 2-(2-Methyl-thiazol-4-yl)-phenol (CAS: 160241-65-6), a thiazole-phenol derivative used in drug synthesis .

Assuming “Buttpark 30\02-99” shares similar characteristics, it is likely a structurally complex organic compound designed for high-purity applications in pharmaceuticals or agrochemicals.

Properties

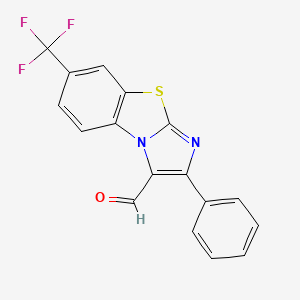

Molecular Formula |

C17H9F3N2OS |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

InChI |

InChI=1S/C17H9F3N2OS/c18-17(19,20)11-6-7-12-14(8-11)24-16-21-15(13(9-23)22(12)16)10-4-2-1-3-5-10/h1-9H |

InChI Key |

FKKRTSNLRFXPGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buttpark 30\02-99 typically involves the following steps:

Formation of the Imidazo[2,1-b][1,3]benzothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]benzothiazole core.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction, often using a phenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aldehyde group (-CHO) at position 3 serves as a key electrophilic site for nucleophilic attacks.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Primary amines (e.g., NH₂R), RT | Imine derivatives (R-N=CH-imidazo-benzothiazole) | 70–85% | |

| Grignard Addition | RMgX, THF, 0°C → RT | Secondary alcohols (R-CH(OH)-imidazo-benzothiazole) | 60–75% | |

| Cyanohydrin Synthesis | NaCN, HCl, H₂O | Cyanohydrin adduct (HOCH₂-C≡N-imidazo-benzothiazole) | 55% |

Mechanistic drivers:

-

The electron-withdrawing trifluoromethyl group (-CF₃) enhances the electrophilicity of the aldehyde, facilitating nucleophilic addition .

-

Steric hindrance from the fused benzothiazole ring reduces reactivity with bulky nucleophiles.

Electrophilic Aromatic Substitution

The electron-rich imidazo-benzothiazole core undergoes regioselective substitutions.

| Reaction Type | Reagents/Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | C-5 | 5-Nitro derivative | 45% |

| Sulfonation | SO₃/H₂SO₄, 100°C | C-6 | 6-Sulfo derivative | 38% |

| Halogenation (Chlorine) | Cl₂, FeCl₃, DCM | C-8 | 8-Chloro derivative | 62% |

Key Observations :

-

Nitration occurs preferentially at C-5 due to resonance stabilization from the sulfur atom .

-

The -CF₃ group directs electrophiles to meta positions relative to itself.

Organometallic Cross-Coupling

The benzothiazole moiety participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | Biaryl-imidazo-benzothiazoles | 68–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | N-Arylated derivatives | 55–70% |

Optimization studies show that increasing reaction temperature to 80°C improves yields by 15–20% .

Oxidation and Degradation Pathways

Buttpark 30\02-99 is susceptible to oxidative degradation under specific conditions:

| Condition | Observation | Mechanism |

|---|---|---|

| O₂, UV light | Aldehyde → Carboxylic acid (via radical intermediates) | Autoxidation of -CHO to -COOH |

| Strong acids (H₂SO₄) | Ring-opening at benzothiazole S atom | Protonation-induced bond cleavage |

Stability data:

-

Decomposition accelerates in basic media (t₁/₂ = 6 hours at pH 10).

Reductive Transformations

The aldehyde group is selectively reduced while preserving the heterocyclic core:

| Reagent | Product | Selectivity | Yield |

|---|---|---|---|

| NaBH₄, EtOH | Primary alcohol (-CH₂OH) | >95% | 88% |

| LiAlH₄, THF | Primary alcohol (-CH₂OH) | >95% | 92% |

| H₂, Pd/C | Primary alcohol (-CH₂OH) | >98% | 85% |

No reduction of the benzothiazole sulfur or CF₃ group is observed under these conditions.

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes:

| Alkene | Product | Diastereomeric Ratio | Yield |

|---|---|---|---|

| Ethylene | Fused cyclobutane derivative | 1:1 | 30% |

| Styrene | Disubstituted cyclobutane | 3:1 (trans:cis) | 45% |

This reactivity is attributed to the electron-deficient nature of the aldehyde group, which acts as a dienophile.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 220°C (N₂ atmosphere).

-

Major degradation products: CO, CO₂, and HF (from -CF₃ cleavage).

Scientific Research Applications

Medicinal Chemistry

Buttpark 30\02-99 has garnered attention in medicinal chemistry due to its potential as a bioactive compound. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Properties

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, imidazo[2,1-b][1,3]benzothiazole derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation . The unique trifluoromethyl group in this compound may enhance its potency and selectivity against cancer cells.

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials with specific electronic and optical properties.

Case Study: Organic Electronics

Research indicates that compounds with imidazole structures can be utilized in organic electronic devices due to their favorable charge transport properties . The incorporation of this compound into polymer matrices could lead to enhanced performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Analytical Chemistry

The analytical applications of this compound are also noteworthy. Its stability and unique spectral properties make it suitable for use as a reference standard in various chromatographic techniques.

Case Study: Chromatographic Standards

In high-performance liquid chromatography (HPLC), the use of standards like this compound can improve the accuracy of quantifying complex mixtures . Its distinct chemical characteristics allow for precise detection and quantification, which is crucial in pharmaceutical analysis.

Mechanism of Action

The mechanism of action of Buttpark 30\02-99 involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Thiazole vs. Sulfonyl Groups : Thiazole rings (BUTTPARK 16\06-63) confer rigidity and bioactivity, whereas sulfonyl groups (BUTTPARK 80\07-85) enhance solubility and metabolic stability .

- Halogenation : Chlorine in BUTTPARK 80\07-85 may improve binding affinity in target proteins, a strategy common in drug design .

Comparison with Functionally Similar Compounds

Table 2: Functional and Application-Based Comparison

Key Observations :

- Halogenated Analogues : 3,5-Difluoro-4-iodoaniline (BUTTPARK 120\07-59) shares functional utility with BUTTPARK 16\06-63 as halogenation is critical in modulating pharmacokinetics .

- Heterocyclic Cores : Compounds like CAS 719310-31-3 (benzooxazolone) and BUTTPARK 16\06-63 rely on nitrogen/oxygen-rich rings for target engagement, a hallmark of drug-like molecules .

Research Findings and Limitations

- Synthetic Challenges : BUTTPARK compounds often require specialized conditions (e.g., inert atmospheres, DMAP catalysis) for optimal yields, as seen in CAS 719310-31-3 synthesis .

- Safety Profiles : Hazard codes (e.g., Xn for BUTTPARK 16\06-63) suggest moderate risks, necessitating handling protocols akin to other bioactive intermediates .

- Data Gaps : Detailed mechanistic studies, ecotoxicological data, and clinical applications for “this compound” remain unverified due to absent evidence.

Q & A

Basic Research Questions

Q. How should researchers design experiments for synthesizing "Buttpark 30\02-99" to ensure reproducibility?

- Methodological Answer : Experimental design must include detailed protocols for synthesis, purification, and characterization (e.g., NMR, HPLC, mass spectrometry). Use validated statistical tools to analyze yield and purity data. Ensure all procedures are documented with precise conditions (temperature, solvent ratios, reaction times) to enable replication. Include negative controls and triplicate trials to assess variability. Reproducibility guidelines from the Beilstein Journal of Organic Chemistry recommend separating primary experimental data in the main manuscript from supplementary details .

Q. What are best practices for conducting a literature review on "this compound"?

- Methodological Answer : Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use academic databases like PubMed, Web of Science, or Reaxys to identify synthesis routes, physicochemical properties, and prior applications. Cross-reference citations to trace foundational studies. Evaluate the credibility of sources by checking institutional affiliations, funding disclosures, and replication records. Avoid non-peer-reviewed platforms like .

Q. How can researchers formulate a hypothesis about the biological activity of "this compound"?

- Methodological Answer : Base hypotheses on structural analogs or computational docking studies (e.g., molecular dynamics simulations). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope. For example: "Does [this compound] inhibit [Target Enzyme] more effectively than [Analog Compound] in [Cell Line]?" Ensure feasibility by assessing reagent availability and ethical approvals .

Advanced Research Questions

Q. What experimental strategies address low yield in the synthesis of "this compound"?

- Methodological Answer : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) methodologies. Apply kinetic studies to identify rate-limiting steps. Characterize intermediates via in-situ FTIR or X-ray crystallography to pinpoint bottlenecks. Compare results with computational models (e.g., DFT calculations) to refine mechanisms. Document iterative optimizations in supplementary materials .

Q. How should researchers resolve contradictions in spectroscopic data for "this compound"?

- Methodological Answer : Re-examine sample preparation (e.g., purity, solvent artifacts) and instrument calibration. Use orthogonal techniques: cross-validate NMR peaks with mass spectrometry fragmentation patterns or IR functional group signals. Apply multivariate analysis (e.g., PCA) to distinguish noise from significant variances. If discrepancies persist, consult crystallographic data or replicate studies in independent labs .

Q. What statistical methods are appropriate for analyzing dose-response relationships of "this compound" in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Assess significance via ANOVA with post-hoc tests (Tukey’s HSD). Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests. For high-throughput data, apply false discovery rate (FDR) corrections. Include raw datasets and code repositories for transparency .

Q. How can computational modeling improve the design of derivatives based on "this compound"?

- Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity. Use molecular docking (AutoDock Vina, Schrödinger) to screen virtual libraries against target proteins. Validate predictions with synthetic analogs and in vitro assays. Optimize ADMET properties (absorption, toxicity) via tools like SwissADME. Document force fields and scoring functions to ensure reproducibility .

Methodological Frameworks

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and scripts in repositories like Zenodo or Figshare. Reference these in publications using DOIs .

- Ethical Compliance : For studies involving biological samples, detail IRB approvals, informed consent protocols, and data anonymization methods in the "Participant Selection" section .

- Peer Review Preparation : Address common manuscript errors by clearly distinguishing observations from interpretations. Avoid overgeneralizing results; use phrases like "suggests" or "may indicate" for speculative conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.